1-(5-Chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a trifluoromethyl-substituted phenyl group connected through a urea linkage
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve high yield and purity of the compound .
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea can be compared with similar compounds such as:
5-Chloro-2-methoxyphenyl isocyanate: Shares the chloro and methoxy substituents but differs in its isocyanate functional group.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the urea linkage.
2-Methoxyphenyl isocyanate: Similar in structure but without the chloro and trifluoromethyl substituents. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-23-13-7-4-10(16)8-12(13)21-14(22)20-11-5-2-9(3-6-11)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFALJZRTLQZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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